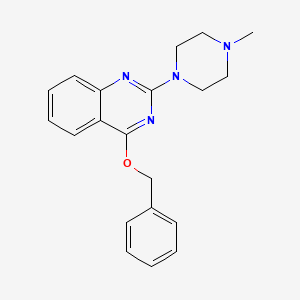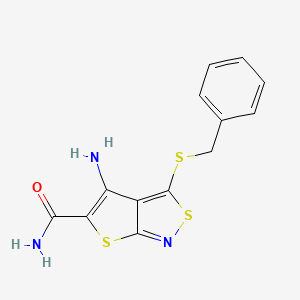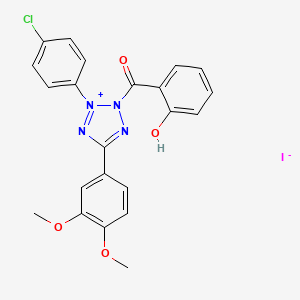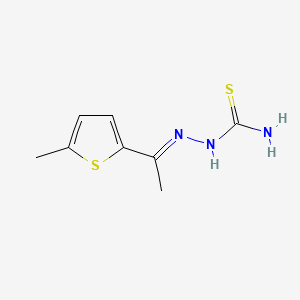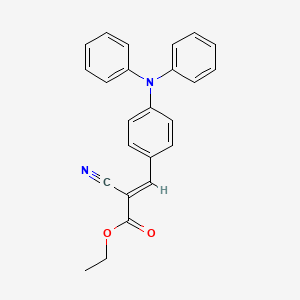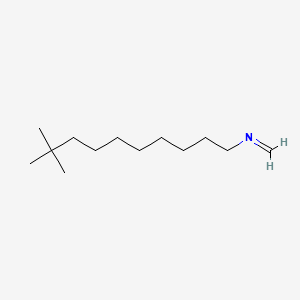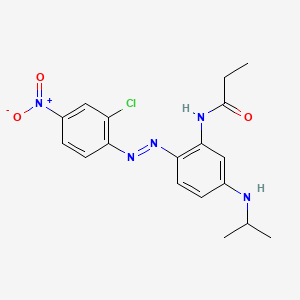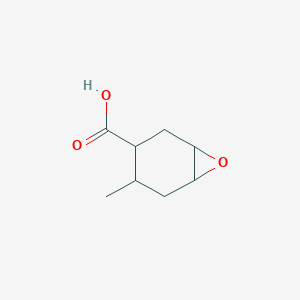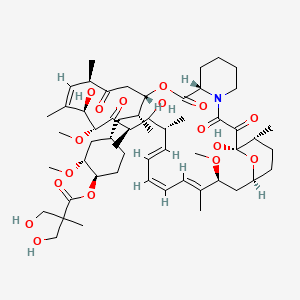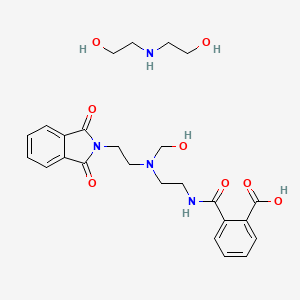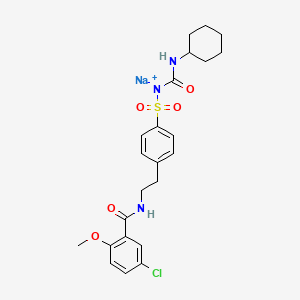
Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate, also known as glibenclamide, is a second-generation sulfonylurea compound. It is primarily used as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. This compound stimulates insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate involves multiple steps. The key steps include the formation of the sulfonylurea moiety and the attachment of the cyclohexylamino group. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfonylurea chemistry and reaction mechanisms.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes mellitus.
Industry: Used in the development of new hypoglycemic agents and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its hypoglycemic effects by binding to ATP-sensitive potassium channels on pancreatic beta cells. This binding inhibits potassium efflux, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing vesicles, thereby increasing insulin secretion and lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolbutamide: Another first-generation sulfonylurea with a similar mechanism of action but shorter duration of effect.
Glipizide: A second-generation sulfonylurea with a faster onset of action and shorter half-life compared to glibenclamide.
Gliclazide: Known for its selective action on pancreatic beta cells and lower risk of hypoglycemia.
Uniqueness
Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate is unique due to its long duration of action and high potency. It is also recognized by the World Health Organization as an essential medicine for the treatment of type 2 diabetes mellitus .
Propriétés
Numéro CAS |
20271-40-3 |
|---|---|
Formule moléculaire |
C23H27ClN3NaO5S |
Poids moléculaire |
516.0 g/mol |
Nom IUPAC |
sodium;[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl-(cyclohexylcarbamoyl)azanide |
InChI |
InChI=1S/C23H28ClN3O5S.Na/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H3,25,26,27,28,29);/q;+1/p-1 |
Clé InChI |
FEAZVKXLWFYRJK-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)[N-]C(=O)NC3CCCCC3.[Na+] |
Numéros CAS associés |
16931-15-0 20271-40-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
